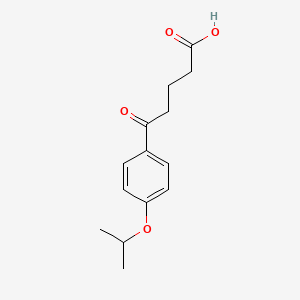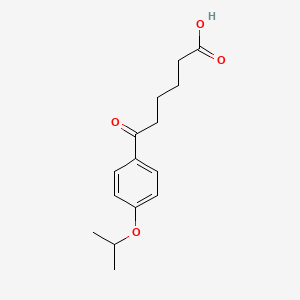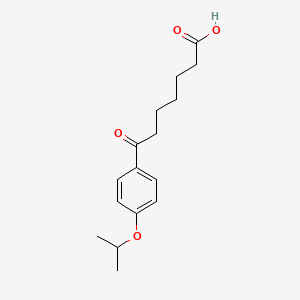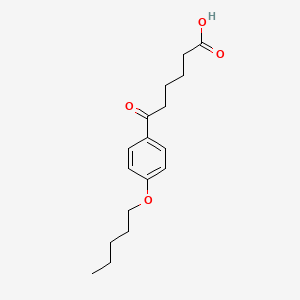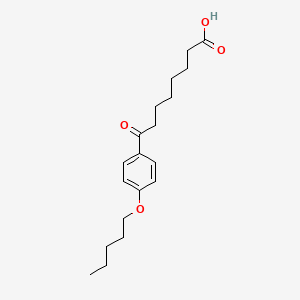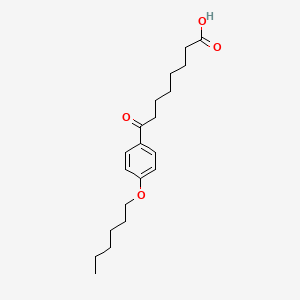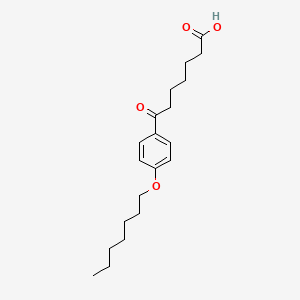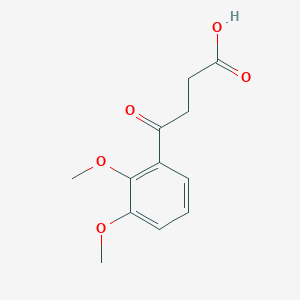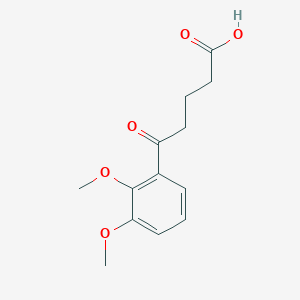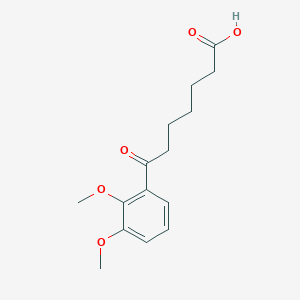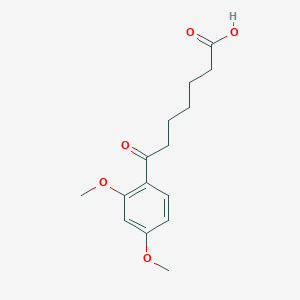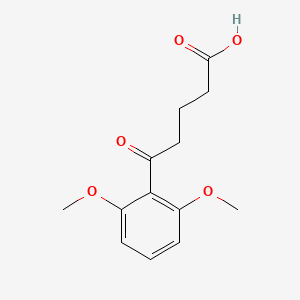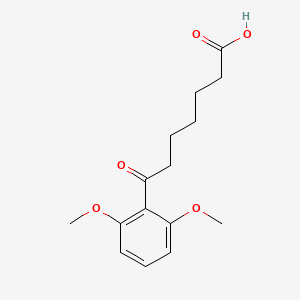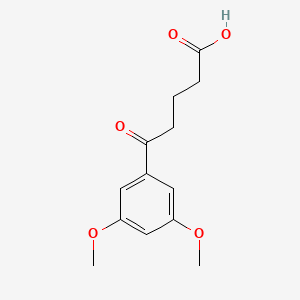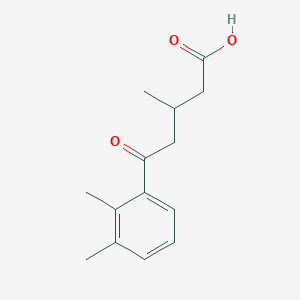
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. The products of these reactions would also be analyzed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).科学的研究の応用
Brown and Beige Adipose Tissue: Metabolite Interorgan Signaling Axis
Brown and beige adipose tissue, distinct endocrine organs, are functionally associated with skeletal muscle, adipose tissue metabolism, and systemic energy expenditure. Metabolomics studies have identified 3-methyl-2-oxovaleric acid as a key metabolite synthesized in these tissues. It plays a role in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. This metabolite correlates with adipose browning and inversely associates with body mass index in humans, showing potential in reducing adiposity and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Photoremovable Protecting Group in Synthesis
2,5-Dimethylphenacyl esters have been identified as effective photoremovable protecting groups for carboxylic acids. This discovery is significant for organic synthesis and biochemistry, especially for creating “caged compounds.” These esters, upon irradiation, efficiently release the corresponding carboxylic acids, demonstrating potential applications in various chemical syntheses and biological studies (Zabadal et al., 2001).
Synthesis of Functionally Substituted Isoxazoles
Research into the synthesis of functionally substituted isoxazoles, starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, has led to the creation of various compounds with potential applications in pharmacology and chemistry. This includes the synthesis of sulfonamides and urea derivatives containing 5-(2,5-dimethylphenyl)isoxazole fragments, highlighting the versatility of these chemical structures in synthesizing a wide range of potentially useful compounds (Potkin et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing harm to the environment, and precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
特性
IUPAC Name |
5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSARUVAIABOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

